3-Amino-3-(9-ethyl-9H-carbazol-3-yl)propanoic acid
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Overview
Description
3-amino-3-(9-ethylcarbazol-3-yl)propanoic acid: is an organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in the synthesis of dyes and pigments. This compound, in particular, is characterized by the presence of an amino group and an ethyl-substituted carbazole moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(9-ethylcarbazol-3-yl)propanoic acid typically involves the following steps:
Nitration of 9-ethylcarbazole: The starting material, 9-ethylcarbazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 3-position.
Reduction of Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as sodium sulfide or hydrogen in the presence of a catalyst like palladium on carbon.
Alkylation: The resulting 3-amino-9-ethylcarbazole is then subjected to alkylation with a suitable alkylating agent to introduce the propanoic acid moiety.
Industrial Production Methods
In an industrial setting, the production of 3-amino-3-(9-ethylcarbazol-3-yl)propanoic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are critical for optimizing the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amino group in 3-amino-3-(9-ethylcarbazol-3-yl)propanoic acid can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Hydrogenated derivatives.
Substitution Products: Various substituted carbazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-amino-3-(9-ethylcarbazol-3-yl)propanoic acid is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials with specific electronic and optical properties.
Biology
In biological research, this compound is used as a probe to study enzyme activities and protein interactions. Its ability to form stable complexes with biomolecules makes it a useful tool in biochemical assays.
Medicine
In medicine, derivatives of 3-amino-3-(9-ethylcarbazol-3-yl)propanoic acid are explored for their potential therapeutic properties. They are investigated for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its derivatives are known for their excellent color properties and stability, making them suitable for use in textiles, plastics, and coatings.
Mechanism of Action
The mechanism of action of 3-amino-3-(9-ethylcarbazol-3-yl)propanoic acid involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the carbazole moiety can interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-9-ethylcarbazole
- 3-amino-9-methylcarbazole
- 3-amino-9-phenylcarbazole
Uniqueness
Compared to its similar compounds, 3-amino-3-(9-ethylcarbazol-3-yl)propanoic acid has a unique propanoic acid moiety that imparts distinct chemical properties. This moiety enhances its solubility in aqueous solutions and provides additional sites for chemical modification, making it more versatile for various applications.
Properties
CAS No. |
773122-09-1 |
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Molecular Formula |
C17H18N2O2 |
Molecular Weight |
282.34 g/mol |
IUPAC Name |
3-amino-3-(9-ethylcarbazol-3-yl)propanoic acid |
InChI |
InChI=1S/C17H18N2O2/c1-2-19-15-6-4-3-5-12(15)13-9-11(7-8-16(13)19)14(18)10-17(20)21/h3-9,14H,2,10,18H2,1H3,(H,20,21) |
InChI Key |
HFGUHCWMTSEVLC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C(CC(=O)O)N)C3=CC=CC=C31 |
Origin of Product |
United States |
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